molecular formula C19H18N2O4 B3014548 3-((1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034391-91-6

3-((1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No. B3014548
CAS RN: 2034391-91-6
M. Wt: 338.363
InChI Key: LVMLVBUKUVRWOF-UHFFFAOYSA-N
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Description

3-((1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, also known as NAZ-2,4, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Synthesis and Molecular Modeling

One study detailed the synthesis, pharmacological evaluation, and molecular modeling of novel naphthalen-2-yl acetate derivatives as potential anticonvulsant agents. These compounds demonstrated significant delay in the onset of convulsion and prolongation of survival time in vivo, indicating their potential as CNS depressants through modulation of benzodiazepine allosteric sites in GABA-A receptors (Ghareb et al., 2017).

Green Chemistry Applications

Another research focused on the efficient combination of ionic liquids and microwave irradiation for the polycondensation of a novel urazole containing a 3-hydroxynaphthalene group with diisocyanates. This method produced new soluble poly(urea-urethane)s containing heterocyclic and chromophoric moieties, showcasing an environmentally friendly approach to polymer synthesis (Mallakpour & Rafiee, 2007).

Antimicrobial and Antifungal Activities

A study synthesized nitrogen and sulfur containing hetero-1,4-naphthoquinones, evaluating their potent antifungal and antibacterial activities. Compounds from this study showed better antifungal activity than clinically prevalent drugs against specific strains, indicating their potential as lead antifungal agents (Tandon et al., 2010).

Chemosensors for Metal Ions

Research into naphthoquinone-based chemosensors for transition metal ions found that these compounds exhibit remarkable selectivity towards Cu2+ ions in methanol or methanol-water mixtures. The complexation with Cu2+ ions resulted in a significant color change, demonstrating the potential application of these compounds in the detection of metal ions (Gosavi-Mirkute et al., 2017).

Polymer Science

Another significant contribution is in the field of polymer science, where novel aliphatic-aromatic polyureas containing a naphthalene moiety were synthesized. These polymers were obtained through polycondensation reactions of naphthalene derivatives with diisocyanates, showing potential for various industrial applications due to their inherent viscosities and solubility properties (Mallakpour & Rafiee, 2003).

Mechanism of Action

Target of Action

Azetidine derivatives have been reported to have a variety of targets in the central nervous system .

Mode of Action

Azetidine derivatives have been reported to have neuroprotective effects, potentially through their interaction with various targets in the central nervous system .

Biochemical Pathways

The compound has been reported to have neuroprotective effects in a mouse brain ischaemia model. It was found to suppress ischaemia/reperfusion (I/R)-induced apoptosis and inflammation. It also scavenged free radicals, ameliorated oxidative stress, and improved the energy metabolism of the brain .

Pharmacokinetics

The pharmacokinetics of azetidine derivatives can be influenced by their chemical structure and the presence of functional groups .

Result of Action

The compound has been reported to significantly improve neurological deficits and brain oedema in a mouse model of brain ischaemia. It also suppressed I/R-induced apoptosis and inflammation, suggesting a potential anti-inflammatory and antioxidant role .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the brain is particularly susceptible to cerebral ischaemic reperfusion injury due to its high demand for oxygen, high level of polyunsaturated fatty acids, and low activity of ROS-scavenging enzymes . These factors can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

3-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-17(8-15-6-3-5-14-4-1-2-7-16(14)15)20-9-13(10-20)11-21-18(23)12-25-19(21)24/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMLVBUKUVRWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)CN4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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